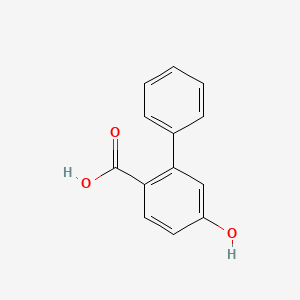

4-Hydroxy-2-phenylbenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Hydroxy-2-phenylbenzoic acid, also known as 5-hydroxy-[1,1’-biphenyl]-2-carboxylic acid, is a compound with the molecular weight of 214.22 . It is stored at room temperature and has a purity of 95%. The compound is in powder form .

Synthesis Analysis

The synthesis of 4-Hydroxy-2-phenylbenzoic acid involves various organic transformations. A comprehensive review of the classification, sources, biosynthesis, and biological properties of hydroxybenzoic and hydroxycinnamic acids provides insights into the synthesis process . Another study discusses the microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks .Molecular Structure Analysis

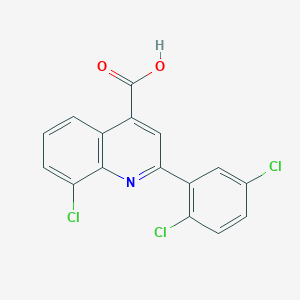

The molecular structure of 4-Hydroxy-2-phenylbenzoic acid can be represented by the InChI code1S/C13H10O3/c14-10-6-7-11 (13 (15)16)12 (8-10)9-4-2-1-3-5-9/h1-8,14H, (H,15,16) . The ChemSpider ID for this compound is 60090 . Chemical Reactions Analysis

The chemical reactions involving 4-Hydroxy-2-phenylbenzoic acid are complex and varied. One study discusses the reactions of hydroxyl radicals with benzoic acid and benzoate .Physical And Chemical Properties Analysis

4-Hydroxy-2-phenylbenzoic acid is a powder that is stored at room temperature . It has a molecular weight of 214.22 .Scientific Research Applications

Food Industry

4-Hydroxy-2-phenylbenzoic acid, also known as 4-Hydroxybenzoic acid (4-HBA), has potential applications in the food industry . It is used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds .

Cosmetics

4-HBA is also used in the cosmetics industry . It serves as a versatile platform intermediate for value-added compounds, contributing to the development of various cosmetic products .

Pharmacy

In the pharmaceutical industry, 4-HBA is used as an intermediate for several value-added bioproducts . It has potential biotechnological applications, and a variety of biosynthetic techniques have been developed for producing 4-HBA and 4-HBA-based products .

Fungicides

4-HBA has applications in the production of fungicides . Its chemical properties make it a valuable component in the development of these products .

Bioremediation

4-HBA is widely distributed in various environments due to its extensive use in food, pharmaceutical, and cosmetic industries . Bioremediation constitutes the most sustainable approach for the removal of 4-hydroxybenzoate and its derivatives (parabens) from polluted environments .

Biodegradation

Pseudarthrobacter phenanthrenivorans Sphe3, a strain capable of degrading several aromatic compounds, is able to grow on 4-HBA as the sole carbon and energy source . This highlights the potential of 4-HBA in biodegradation research .

Biosynthesis of Value-Added Bioproducts

4-HBA serves as a promising intermediate for several value-added bioproducts . For instance, it is used in the biosynthesis of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol .

Research and Development

The potential research activities and future perspectives to produce new compounds using 4-HBA are being explored . This makes 4-HBA a valuable compound in scientific research and development .

Safety and Hazards

The safety information for 4-Hydroxy-2-phenylbenzoic acid includes several hazard statements such as H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for the study and use of 4-Hydroxy-2-phenylbenzoic acid are vast. One study discusses the current knowledge, information needs, and future directions of per- and polyfluoroalkyl substances exposure science . Another study provides an overview of the different 2-naphthol based multicomponent reactions utilized for the construction of diverse bioactive heterocyclic scaffold .

Mechanism of Action

Target of Action

It’s known that phenolic compounds, such as 4-hydroxy-2-phenylbenzoic acid, can interact with the purinergic system, which is involved in various cancer contexts .

Mode of Action

It’s suggested that phenolic compounds can modulate the purinergic system, which may have implications in the treatment of diseases like cutaneous melanoma .

Biochemical Pathways

4-Hydroxy-2-phenylbenzoic acid, as a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .

Result of Action

Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-phenylbenzoic acid. For instance, the Fenton reaction, a process that involves the generation of hydroxyl radicals, can be influenced by hydroxybenzoic acids . This suggests that environmental conditions, such as the presence of iron and hydrogen peroxide, could potentially affect the activity of 4-Hydroxy-2-phenylbenzoic acid.

properties

IUPAC Name |

4-hydroxy-2-phenylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXDGHZTUBSPSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-phenylbenzoic acid | |

CAS RN |

155503-85-8 |

Source

|

| Record name | 4-hydroxy-2-phenylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2515688.png)

![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide](/img/structure/B2515689.png)

![2-(4-ethoxyphenyl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2515692.png)

![5-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2515695.png)

![3-butyl-2-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2515696.png)

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)

![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)

![3-[(Dimethylamino)carbonothioyl]aminobenzoic acid](/img/structure/B2515703.png)